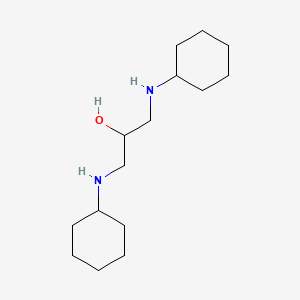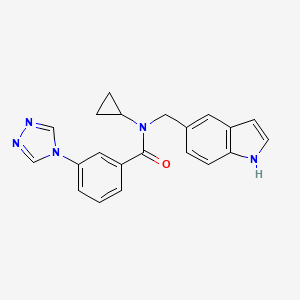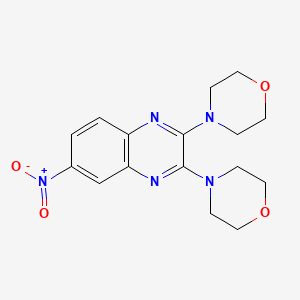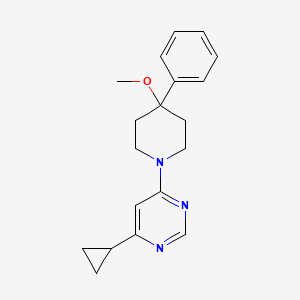
1,3-bis(cyclohexylamino)-2-propanol
Übersicht
Beschreibung
1,3-bis(cyclohexylamino)-2-propanol, commonly known as CHAPS, is a zwitterionic detergent that is widely used in biochemical and biophysical research. It is a non-denaturing detergent that selectively solubilizes membrane proteins and maintains their native conformation, making it an ideal tool for protein purification and characterization. CHAPS is also used as a stabilizer for enzymes, antibodies, and other biomolecules, and as a component of cell lysis buffers.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Asymmetric Transfer Hydrogenation
1,3-bis(cyclohexylamino)-2-propanol has been explored in the synthesis of chiral macrocyclic ONNO-type ligands. These ligands, when combined with iridium hydride complexes, are used in asymmetric transfer hydrogenation of aromatic ketones. This process efficiently produces optically active alcohols with high chemical yields and excellent enantioselectivity, demonstrating the compound's utility in enantioselective catalysis (Chen et al., 2007).
Role in the Synthesis and Characterization of Metal Complexes
The compound plays a significant role in synthesizing and characterizing various metal complexes. For example, mononuclear complexes with cobalt(III), nickel(II), and copper(II) using 1,3-bis[(2-aminoethyl)amino]-2-propanol have been synthesized. These complexes show catalase-like activity, important for mimicking natural enzymes, and follow Michaelis-Menten kinetics (Pires et al., 2015).
Use in Molecular Synthesis and Structural Characterization
The compound is utilized in synthesizing various molecular structures and characterizing them. For instance, it has been used to create manganese(III) ion complexes, which are characterized by X-ray crystal structure analyses, electronic spectra, and magnetic susceptibilities (Mikuriya et al., 1992). Additionally, it has been involved in synthesizing tetranuclear Zinc(II) complexes with a linear array, demonstrating its versatility in complex molecular synthesis (Mikuriya et al., 2001).
Involvement in Cyclohexane Oxidation Studies
1,3-bis(cyclohexylamino)-2-propanol is also relevant in studies related to cyclohexane oxidation. For example, it has been used in research exploring the catalytic oxidation of cyclohexane by copper(II) complexes (Hazra et al., 2014).
Contribution to Polymer Synthesis
The compound has been studied in polymer synthesis, particularly in the cyclocopolymerization of 1,5-hexadiene and CO. This research demonstrates its application in creating polymers with unique structural properties (Borkowsky & Waymouth, 1996).
Eigenschaften
IUPAC Name |
1,3-bis(cyclohexylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c18-15(11-16-13-7-3-1-4-8-13)12-17-14-9-5-2-6-10-14/h13-18H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIYWBBWFUQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CNC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(cyclohexylamino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)

![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)

![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5686525.png)

![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
